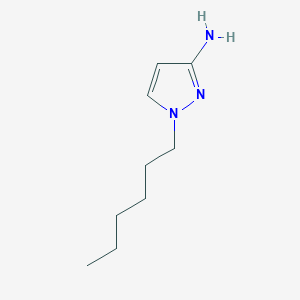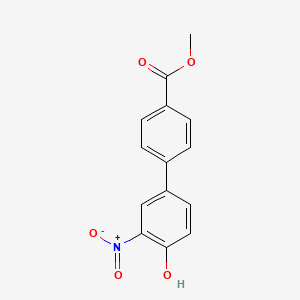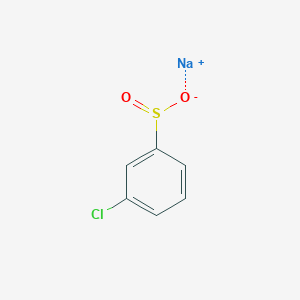
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a versatile chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a butanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 4-nitro-1H-pyrazole with 3,3-dimethyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation; often performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, thiols; reactions are usually conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is utilized in diverse scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: A compound with a triazole ring instead of a pyrazole ring, used as a plant growth regulator.
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety, used in various chemical applications.
Uniqueness
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is unique due to its specific combination of a nitro-substituted pyrazole ring and a butanone moiety. This structure imparts distinct reactivity and stability, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
IUPAC Name |
3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGSHSJKDSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)










![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
